2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazinyl group and a nitrophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,2-diethylhydrazine with N-(4-nitrophenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-diethylhydrazinyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(2,2-diethylhydrazinyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the hydrazinyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(2,2-diethylhydrazinyl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-3-15(4-2)13-9-12(17)14-10-5-7-11(8-6-10)16(18)19/h5-8,13H,3-4,9H2,1-2H3,(H,14,17) |
InChI Key |
XIEAZBWADTVRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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